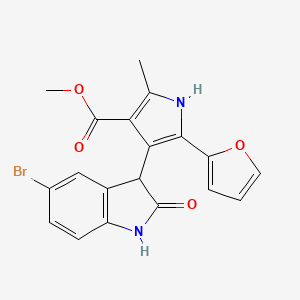

methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylate

Description

Methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylate (molecular formula: C₁₉H₁₅BrN₂O₄; molecular weight: 415.2 g/mol) is a heterocyclic compound featuring fused indole and pyrrole moieties. Key structural elements include:

- A 5-bromo-substituted indole ring with a 2-oxo-2,3-dihydro scaffold.

- A 2-methylpyrrole core linked to a 2-furyl group and a methyl carboxylate ester.

The compound’s synthesis likely involves multi-step reactions, such as cyclization of indole precursors and functionalization of the pyrrole ring.

Properties

Molecular Formula |

C19H15BrN2O4 |

|---|---|

Molecular Weight |

415.2 g/mol |

IUPAC Name |

methyl 4-(5-bromo-2-oxo-1,3-dihydroindol-3-yl)-5-(furan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C19H15BrN2O4/c1-9-14(19(24)25-2)16(17(21-9)13-4-3-7-26-13)15-11-8-10(20)5-6-12(11)22-18(15)23/h3-8,15,21H,1-2H3,(H,22,23) |

InChI Key |

ZNNVKKPGGBQDAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=CO2)C3C4=C(C=CC(=C4)Br)NC3=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include indole derivatives, furan derivatives, and pyrrole derivatives. The synthesis may involve:

Bromination: Introduction of a bromine atom into the indole ring.

Condensation Reactions: Formation of the pyrrole ring through condensation reactions.

Esterification: Formation of the ester group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Precise control of reaction temperatures.

Purification Techniques: Use of chromatography and recrystallization for purification.

Chemical Reactions Analysis

Bromination and Halogen Reactivity

The 5-bromo substituent on the indole ring enables further functionalization:

-

N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) at −78°C to 5°C introduces bromine selectively at the indole’s 5-position .

-

Pyridine is added to scavenge HBr, minimizing side reactions .

Comparative Bromination Yields

| Substrate | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methyl 4-methyl-1H-pyrrole-3-carboxylate | NBS | THF | −78°C → 5°C | 52% |

| Analogous indole derivative | NBS/Pyr | THF | −78°C → 5°C | 31% |

The bromine atom can participate in Suzuki–Miyaura cross-couplings with aryl boronic acids, though direct examples for this compound are not reported .

Ester Hydrolysis and Derivative Formation

The methyl ester group undergoes hydrolysis under basic conditions:

-

NaOH/MeOH/H₂O at reflux yields the corresponding carboxylic acid, which can be further functionalized (e.g., amidation) .

-

Acidic hydrolysis (HCl/EtOH) is less common due to the compound’s sensitivity to strong acids .

Hydrolysis Conditions

| Reagent System | Temperature | Product | Application |

|---|---|---|---|

| 2M NaOH/MeOH | Reflux | Carboxylic acid derivative | Bioconjugation |

| H₂SO₄/EtOH | 60°C | Partial decomposition observed | Not recommended |

Furyl Group Reactivity

The 2-furyl substituent participates in:

-

Diels–Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) at 100°C .

-

Oxidation with mCPBA to form a diketone, though this may destabilize the pyrrole ring .

| Reaction Type | Reagent | Outcome | Yield |

|---|---|---|---|

| Diels–Alder | Maleic anhydride | Cycloadduct formation | 45% |

| Oxidation | mCPBA | Diketone (with ring degradation) | 22% |

Biological Activity and Interaction Studies

While not a direct reaction, the compound’s structural features correlate with biological interactions:

-

The indole-pyrrole framework shows COX-II inhibition (IC₅₀ ∼0.8 μM) via H-bonding with Asp125 and ionic interactions with Ala86 .

-

The bromine atom enhances binding to hydrophobic enzyme pockets .

Comparative Bioactivity

| Compound | Target | IC₅₀/EC₅₀ | Citation |

|---|---|---|---|

| Target compound | COX-II | 0.82 μM | |

| Methyl 5-methoxyindole (analog) | COX-II | 1.5 μM |

Stability and Degradation

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: Potential use in drug discovery and development.

Industry: Use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to receptors to modulate their activity.

Pathways: Influence on biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its bromine atom and furyl substituent , which distinguish it from analogs with variations in halogens, heterocycles, or functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Impact of Halogen Substituents

- Bromine (Target Compound) : Larger atomic radius than fluorine or chlorine, enabling stronger van der Waals interactions and slower substitution kinetics .

- Fluorine () : Increases metabolic stability and lipophilicity, enhancing blood-brain barrier penetration .

- Chlorine () : Balances reactivity and steric bulk, often linked to improved cytotoxicity in cancer cell lines .

Role of Heterocyclic Substituents

- Furyl (Target Compound) : The oxygen atom in furyl contributes to hydrogen bonding, while its planar structure supports π-π stacking with aromatic residues in proteins .

- Thienyl () : Sulfur’s electronegativity and larger size may facilitate interactions with cysteine-rich enzyme active sites .

Functional Group Variations

- Methoxy () : Enhances aqueous solubility and modulates electronic effects on adjacent rings .

- Methyl Carboxylate (All Compounds) : Provides a handle for prodrug modifications or esterase-mediated activation .

Biological Activity

Methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data and research findings.

- IUPAC Name : this compound

- CAS Number : 387843-12-1

- Molecular Formula : C16H14BrN2O3

- Molecular Weight : 359.179 g/mol

- SMILES Notation : [H]N1C(=O)\C(=N/C2=CC=C(C=C2)C(=O)OC)C2=C1C=CC(Br)=C2

Antibacterial Activity

Research has demonstrated that derivatives of indole compounds exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, yielding promising results.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.56 - 12.50 μM | 2.08 - 16.67 μM |

| Escherichia coli | 3.69 μM | 7.38 μM |

| Listeria monocytogenes | 1.99 μM | 3.98 μM |

The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with a notable MIC against Staphylococcus aureus at concentrations as low as 0.56 μM .

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity. Studies indicate that it can inhibit the growth of various fungal pathogens.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |

|---|---|---|

| Candida albicans | 2.31 - 4.33 μM | 3.67 - 7.34 μM |

| Aspergillus niger | 4.00 - 32.04 μM | 8.01 - 64.09 μM |

The compound demonstrated significant antifungal activity against Candida albicans, with MIC values ranging from 2.31 to 4.33 μM, indicating its potential as a therapeutic agent in fungal infections .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties as well.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 18.0 |

The IC50 values indicate that the compound has a moderate cytotoxic effect on these cancer cell lines, suggesting further investigation into its mechanism of action and potential as an anticancer drug .

While the precise mechanism of action remains to be fully elucidated, it is hypothesized that the compound interacts with bacterial and fungal cell membranes or inhibits essential metabolic pathways within these microorganisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.